molecular formula C9H8ClNO2 B1312678 Acetyl chloride, (benzoylamino)- CAS No. 53587-10-3

Acetyl chloride, (benzoylamino)-

Cat. No.: B1312678
CAS No.: 53587-10-3
M. Wt: 197.62 g/mol
InChI Key: LSKOJLKNJUNBAC-UHFFFAOYSA-N
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Description

Acetyl chloride, (benzoylamino)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and benzoylamine, characterized by the presence of both acetyl and benzoylamino groups. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Mechanism of Action

Target of Action

Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .

Mode of Action

The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .

Biochemical Pathways

For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.

Pharmacokinetics

The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability

Result of Action

The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.

Action Environment

The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, (benzoylamino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetyl chloride, (benzoylamino)- include:

Major Products Formed

The major products formed from reactions involving acetyl chloride, (benzoylamino)- include:

Biological Activity

Acetyl chloride, (benzoylamino)-, also known as benzoylamino-acetyl chloride, is an acyl chloride with significant applications in organic synthesis and potential biological activities. This compound is characterized by its volatile, colorless liquid form and high reactivity due to the presence of the acyl chloride functional group. This article explores its biological activity, synthesis methods, and relevant research findings.

Acetyl chloride, (benzoylamino)- has the molecular formula C9H8ClNO2C_9H_8ClNO_2 and is primarily utilized for N-, O-, and S-benzoylation reactions. It can be synthesized through various methods, including:

  • Microwave Irradiation : A solvent-free procedure using PhCOCl-Py/basic alumina has been developed for efficient N-, O-, and S-benzoylation reactions.
  • Friedel-Crafts Acylation : This method involves treating aromatic compounds with acyl chlorides in the presence of Lewis acids like AlCl3, facilitating the introduction of acetyl groups onto benzene rings.

Biological Activity

The biological activity of acetyl chloride, (benzoylamino)- is primarily linked to its role as a reagent in synthesizing biologically active compounds. Notably:

  • Synthesis of Benzothiazoles : This compound is used in synthesizing 2-arylbenzothiazoles, which are known for their potent biological activities against various diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives synthesized from acetyl chloride exhibit significant antimicrobial activities against both mycobacterial and non-tubercular bacterial strains .

Research Findings and Case Studies

Recent studies have highlighted several important findings regarding the biological implications of acetyl chloride, (benzoylamino)-:

  • Antimicrobial Activity :
    • A study evaluating new hydrazides derived from acetyl chloride demonstrated promising antibacterial properties, particularly against drug-resistant strains .
    • The microplate Alamar Blue assay revealed that certain derivatives exhibited IC50 values indicating effective inhibition of bacterial growth.
  • Cell Cycle Effects :
    • Research on synthesized derivatives indicated effects on apoptosis and cell cycle blocking in cancer cell lines (HCT-8 and HT-29). These findings suggest potential applications in cancer therapeutics .
  • Inhibitory Mechanisms :
    • Investigations into the inhibitory mechanisms of related compounds have shown that acyl chlorides can interact with cellular macromolecules, potentially leading to cytotoxic effects. The formation of reactive intermediates that bind to cellular components has been documented .

Comparative Data Table

The following table summarizes key characteristics and biological activities associated with acetyl chloride, (benzoylamino)- and its derivatives.

Compound TypeKey CharacteristicsBiological Activity
Acetyl ChlorideVolatile, colorless liquid; highly reactiveUsed in synthesis of esters/amides
Benzothiazole DerivativesPotent biologically active compoundsAntimicrobial activity
Hydrazides from Acetyl ChlorideSynthesized from acetyl chlorideInduced apoptosis in cancer cell lines

Properties

IUPAC Name

2-benzamidoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOJLKNJUNBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463336
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53587-10-3
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by the chlorination of hippuric acid using phosphorus pentachloride in acetyl chloride according to a literature procedure, mp 124°-126° C. dec (McInally, I. et al J. Polymer Sci. Polymer Chem. Ed. (1977), 15, 2511, mp 125° C. dec.).
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